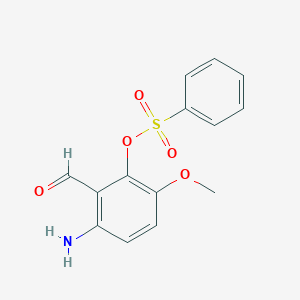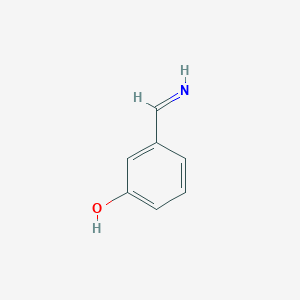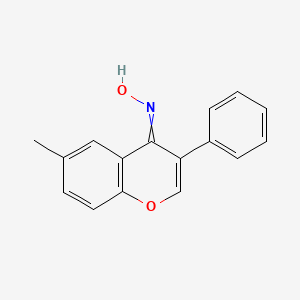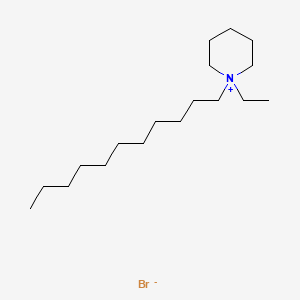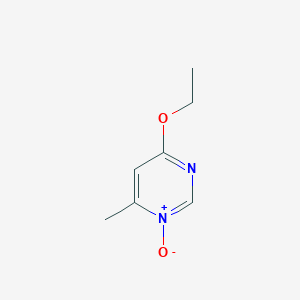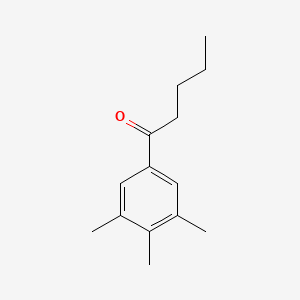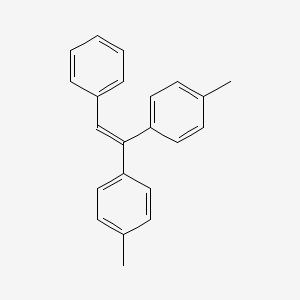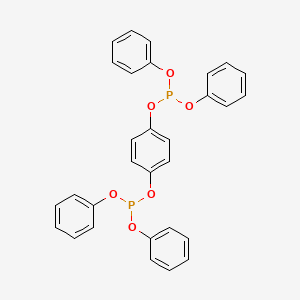
Benzene-1,4-diyl tetraphenyl bis(phosphite)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diyl tetraphenyl bis(phosphite) is an organophosphorus compound characterized by the presence of two phosphite groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diyl tetraphenyl bis(phosphite) typically involves the reaction of tetraphenyl phosphite with a benzene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of benzene-1,4-diyl tetraphenyl bis(phosphite) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent concentration. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diyl tetraphenyl bis(phosphite) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphite groups to phosphine groups.
Substitution: The aromatic benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane are employed under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene-1,4-diyl tetraphenyl bis(phosphite) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of benzene-1,4-diyl tetraphenyl bis(phosphite) involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The compound’s phosphite groups are key to its reactivity, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Tetraphenyl Dipropyleneglycol Diphosphite
- Oxybis(propane-1,2-diyl) tetraphenyl bis(phosphite)
Uniqueness
Benzene-1,4-diyl tetraphenyl bis(phosphite) is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry .
Properties
CAS No. |
59732-24-0 |
|---|---|
Molecular Formula |
C30H24O6P2 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(4-diphenoxyphosphanyloxyphenyl) diphenyl phosphite |
InChI |
InChI=1S/C30H24O6P2/c1-5-13-25(14-6-1)31-37(32-26-15-7-2-8-16-26)35-29-21-23-30(24-22-29)36-38(33-27-17-9-3-10-18-27)34-28-19-11-4-12-20-28/h1-24H |
InChI Key |
RXIKTDTWFCVSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=C(C=C3)OP(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
